

Foreword: The Strategic Role of Fluorination in M

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Compound of Interest

Compound Name:	Ethyl 2-fluoroacetacetate
Cat. No.:	B073962

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool. The unique electronegativity, size, and bond strength of fluorine impart profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. **Ethyl 2-fluoroacetacetate** (E2FA), a specialized α -fluorinated β -keto ester, represents one such critical reagent, offering a unique combination of reactivity and stability. This document provides an in-depth exploration of E2FA, from its fundamental properties to its sophisticated applications, designed for the practicing researcher and industry professional.

Core Physicochemical & Spectroscopic Profile

Ethyl 2-fluoroacetacetate (also known as Ethyl 2-fluoro-3-oxobutanoate) is a transparent, colorless to light yellow liquid that serves as a cornerstone in organic synthesis. As both a reactive ketone and an ester, it is further activated by the presence of a fluorine atom on the α -carbon, which significantly influences its reactivity.

Quantitative Physicochemical Data

The fundamental properties of E2FA are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified sources.

Property	Value
Molecular Formula	$C_6H_9FO_3$
Molecular Weight	148.13 g/mol
CAS Number	1522-41-4
Appearance	Colorless to light yellow clear liquid
Density	1.181 g/mL at 25 °C
Boiling Point	183 °C (lit.) 85 °C / 19 mmHg
Refractive Index (n20/D)	1.414 (lit.)
Flash Point	90 °C (194 °F)
Purity (Typical)	>95.0% (GC)

Spectroscopic Signature: An Interpretive Analysis

Understanding the spectroscopic data of E2FA is essential for reaction monitoring and quality control. While a dedicated spectrum is not publicly available, the following analysis provides insights into the expected spectral features of this fluorinated compound.

- 1H NMR: The proton on the α -carbon (C2) is the most diagnostic signal. It is expected to appear as a doublet of quartets (dq). The large coupling constant (J_{HF}) and quartet splitting is due to vicinal coupling with the methyl protons (J_{HH}). The ethyl ester group will exhibit a standard quartet (for the $-OCH_2-$) and a triplet (for the $-CH_3$).
- ^{13}C NMR: The α -carbon will show a large one-bond carbon-fluorine coupling constant (J_{CF}), a hallmark of fluorinated compounds. The carbonyl carbons (C=O) will show a standard triplet.
- IR Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands. The ketone C=O stretch will appear around 1720-1740 cm^{-1} . A strong C-F stretching band is also expected in the 1000-1100 cm^{-1} region.
- Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the ethoxy group ($-OCH_2-$).

Synthesis Pathway: Selective Fluorination

The preparation of E2FA is a testament to modern fluorination chemistry. While it can be synthesized via the direct fluorination of ethyl acetoacetate, a precursor like ethyl 2-chloroacetoacetate.^{[4][6]} A patented method highlights a robust process designed for high purity and scalability.^[6]

Experimental Protocol: Halogen Exchange Fluorination

This protocol is based on a method that leverages 2-chloroacetoacetic acid ethyl ester as the starting material.^[6] The rationale behind this choice is to bypass byproduct formation that can plague direct fluorination methods.

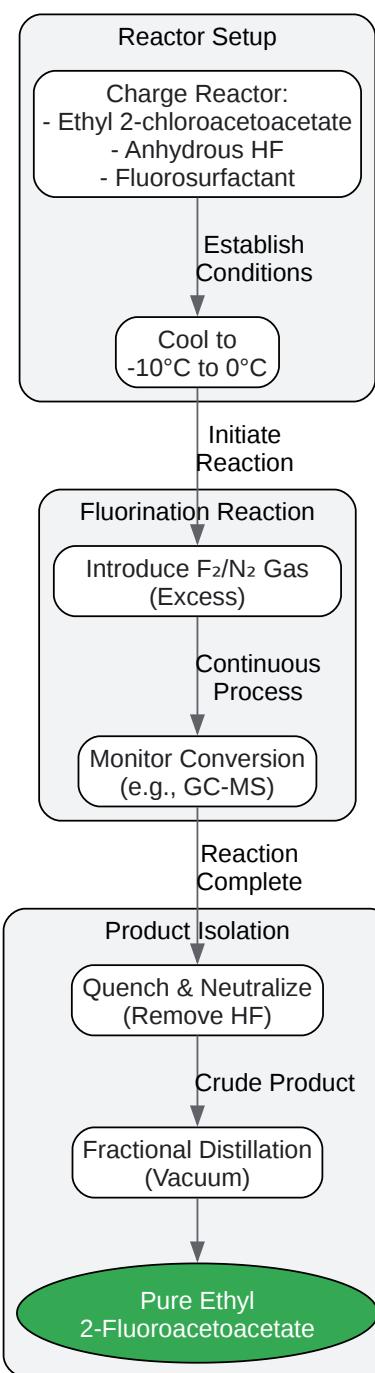
Materials:

- 2-chloroacetoacetic acid ethyl ester (Substrate)
- Anhydrous Hydrofluoric Acid (HF) (Solvent and Catalyst)
- Fluorine gas (F₂) diluted in Nitrogen (e.g., 35% F₂) (Fluorinating Agent)^[6]
- Perfluorobutyl sulfonic acid (Fluorosurfactant)^[6]

Step-by-Step Methodology:

- Reactor Charging: In a specialized fluorination reactor resistant to HF, charge 2-chloroacetoacetic acid ethyl ester, anhydrous hydrofluoric acid, and chloro-ester to 1 part HF.^[6]
 - Expert Insight: The use of anhydrous HF as both a solvent and a catalyst is a key process intensification step. It facilitates the halogen exchange by creating a homogenous mixture of the organic substrate, the polar HF, and the gaseous fluorine, which suppresses side reactions.^[6]
- Temperature Control: Cool the reactor to a low temperature, typically between -10 °C and 0 °C.^[6]
 - Expert Insight: The low reaction temperature is crucial for controlling the high reactivity of elemental fluorine, minimizing thermal degradation of the product.^[6]
- Fluorine Gas Introduction: Slowly bubble the mixed gas containing fluorine through the reaction mixture. It is essential to use an excess of the fluorinating agent.
 - Expert Insight: Using an excess of the fluorinating agent ensures the complete conversion of the starting material, which is a critical factor in achieving high yield.^[6]
- Reaction Monitoring & Quenching: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) until the starting material is completely consumed.
- Work-up and Purification: Upon completion, the reaction mixture is carefully worked up to remove residual HF and catalyst. The crude product is then purified to yield E2FA.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of E2FA via halogen exchange.

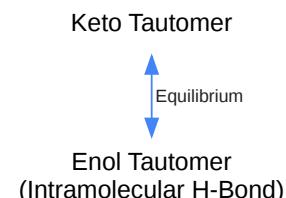
Reactivity & Mechanistic Insights

The chemical behavior of E2FA is dominated by the interplay between its functional groups and the influence of the α -fluoro substituent.

Keto-Enol Tautomerism: A Dynamic Equilibrium

Like all β -keto esters, E2FA exists as a dynamic equilibrium between its keto and enol tautomers.^{[7][8]} The fluorine atom significantly influences this equilibrium, yet it can also affect the stability of the resulting enol form. The solvent environment plays a critical role in determining the position of this equilibrium.^[9]

forming a pseudo-six-membered ring.[\[7\]](#)



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Caption: Keto-Enol tautomeric equilibrium in **ethyl 2-fluoroacetacetate**.

Synthetic Utility

The true value of E2FA lies in its application as a versatile building block. The presence of the fluorine atom not only pre-installs a key pharmacophore

- Synthesis of Fluorinated Heterocycles: E2FA is a premier starting material for constructing a wide variety of fluorine-containing heterocyclic compounds. These include fluorinated pyrazoles and isoxazoles, formed through condensation with binucleophiles like hydrazine or hydroxylamine.
- Alkylation and Decarboxylation: The acidic α -proton can be removed by a suitable base to form an enolate, which can then be alkylated. Subsequent reaction with an electrophile yields another important class of compounds.[\[2\]](#)
- Michael Additions and Mannich Reactions: The enol or enolate form of E2FA can act as a nucleophile in conjugate additions (Michael reactions) and Mannich reactions.

Applications in Research & Drug Development

The incorporation of fluorine often enhances the pharmacological properties of a drug candidate, leading to improved metabolic stability and binding affinity.

- Pharmaceutical Intermediates: E2FA serves as a vital intermediate for synthesizing fluorine-containing drugs.[\[1\]](#) Its structure is a key component in many pharmaceutical formulations.
- Agrochemicals: In the agrochemical field, E2FA is used to create advanced pesticides.[\[1\]](#) Fluorine-enhanced pesticides can offer improved efficacy and resistance to degradation.
- Advanced Materials: Beyond life sciences, E2FA is used in the development of new materials. Its incorporation into polymers and coatings can significantly improve properties like durability and flame resistance, particularly in demanding industries like aerospace and electronics.[\[1\]](#)

Safety & Handling Protocols

As a reactive chemical, proper handling of E2FA is imperative. The following guidelines are synthesized from standard safety data sheets for E2FA and relevant literature.

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses).
- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[10\]](#)[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[12\]](#) Keep away from heat, sparks, open flames, and other sources of ignition. Store under an inert gas.[\[5\]](#)
- In case of Exposure:
 - Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.[\[10\]](#)
 - Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[\[10\]](#)
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[\[10\]](#)
- Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[\[10\]](#) Ensure all ignition sources are removed from the spill area.

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